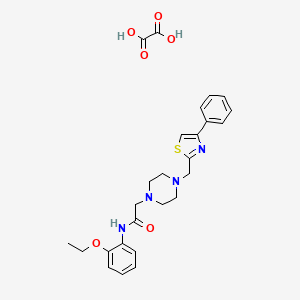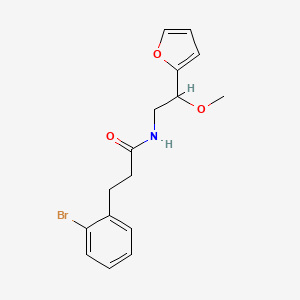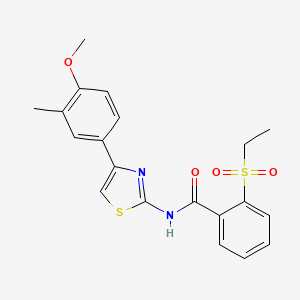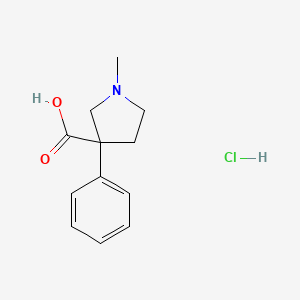
2-(3,5-Dimethylphenyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3,5-Dimethylphenyl)pyridin-3-amine” is a chemical compound with the molecular formula C13H14N2 and a molecular weight of 198.269 . It is available for purchase from various suppliers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to produce novel pyridine derivatives . Another study describes the synthesis of cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate) selectors by carbonate aminolysis and isocyanate chemistry .Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethylphenyl)pyridin-3-amine” can be inferred from its molecular formula, C13H14N2. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is a 3,5-dimethylphenyl group .Aplicaciones Científicas De Investigación
Catalysis and Reaction Mechanisms
Enantioselective Michael Addition
Chiral amines, including derivatives of 2-(3,5-Dimethylphenyl)pyridin-3-amine, catalyze the enantioselective Michael addition of aldehydes to vinyl ketones. This process produces optically active substituted 5-keto aldehydes with good yields and enantioselectivities. The mechanism involves chiral amine activation of the aldehyde and/or the enone, demonstrating the compound's role in asymmetric synthesis (Melchiorre & Jørgensen, 2003).
Polymer Synthesis
Aromatic amine ligands, including pyridine derivatives, were used in highly active catalyst systems for the polymerization of 2,6-dimethylphenol. These systems employed copper(I) chloride and showed the influence of ligand basicity and steric hindrance on polymerization rates, underlining the compound's utility in polymer chemistry (Kim et al., 2018).
Nickel Pincer Complexes
The development of nickel pincer complexes with dimethyl amino and pyrrolidino groups highlights the application of related compounds in enhancing the efficiency of cross-coupling reactions. The structural adjustment from a dimethyl amino group to a pyrrolidino group significantly improved the catalytic activity for cross-coupling of nonactivated secondary alkyl halides (Garcia et al., 2016).
Synthesis of Complex Molecules
Heterocyclic Amines Synthesis
The synthesis of 2-amino-3,4-dimethylimidazo[4,5-f]-quinoline and related compounds illustrates the compound's role in creating mutagenic heterocyclic amines. This research provides insights into the reaction mechanism involving aldoses, amino acids, and creatinine, showcasing the chemical versatility of related amines (Milić et al., 1993).
Catalyzed Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines
Utilizing 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst, new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines were synthesized from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile. This highlights the role of related compounds in facilitating complex heterocyclic syntheses under mild conditions (Khashi et al., 2015).
Propiedades
IUPAC Name |
2-(3,5-dimethylphenyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-6-10(2)8-11(7-9)13-12(14)4-3-5-15-13/h3-8H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTKHLHHKRNZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C=CC=N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenyl)pyridin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B2702982.png)
![3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2702983.png)
![2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B2702984.png)
![N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B2702986.png)


![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2702992.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2702993.png)
![Methyl (2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2702994.png)


